Biochemical Potency of Xmu-MP-2: Head-to-Head IC50 Comparison Against BRK/PTK6
In direct biochemical assays, Xmu-MP-2 demonstrates a BRK/PTK6 IC50 of 3.2 nM . This positions it comparably to tilfrinib (IC50 3.15 nM) [1] and BRK/PTK6-IN-1 (IC50 3.37 nM) , and with substantially higher potency than PF-6689840 (IC50 54 nM) and the multi-kinase inhibitor SB-633825 (BRK IC50 150 nM) .
| Evidence Dimension | Biochemical BRK/PTK6 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 3.2 nM |
| Comparator Or Baseline | Tilfrinib: IC50 = 3.15 nM; BRK/PTK6-IN-1: IC50 = 3.37 nM; PF-6689840: IC50 = 54 nM; SB-633825: IC50 = 150 nM |
| Quantified Difference | Xmu-MP-2 is equipotent to the most potent comparators and >16-fold more potent than PF-6689840. |
| Conditions | Enzymatic kinase assay using HotSpot technology |
Why This Matters
Procuring Xmu-MP-2 ensures access to an inhibitor with top-tier biochemical potency for the target, allowing for lower experimental concentrations and potentially reduced off-target engagement compared to weaker inhibitors like PF-6689840 or SB-633825.
- [1] Bertin Bioreagent. Tilfrinib Product Datasheet. CAT N°: 25647. View Source
